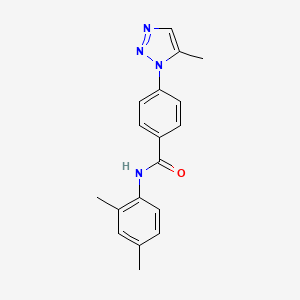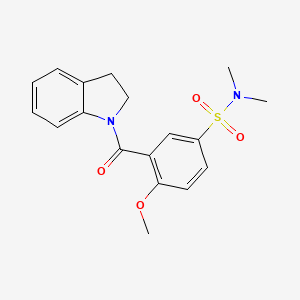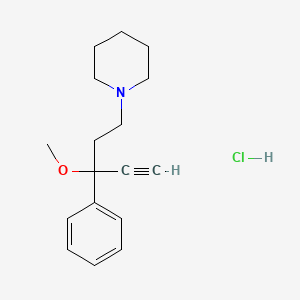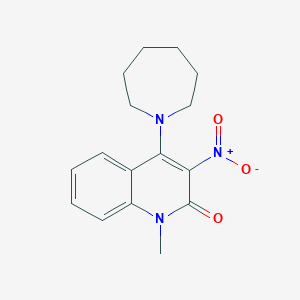![molecular formula C17H15N3OS B5226267 2-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]thio}acetamide](/img/structure/B5226267.png)
2-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]thio}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]thio}acetamide, also known as PTAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PTAA is a thioacetamide derivative that has been synthesized and studied extensively for its biological and chemical properties.
作用機序
The mechanism of action of 2-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]thio}acetamide is not fully understood. However, it is believed that this compound exerts its effects by inhibiting various signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In addition, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits cancer cell growth and induces apoptosis. In addition, this compound has been shown to inhibit the production of inflammatory cytokines. In vivo studies have shown that this compound inhibits tumor growth and reduces inflammation.
実験室実験の利点と制限
One advantage of using 2-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]thio}acetamide in lab experiments is its high purity and stability. This compound has been synthesized and purified to achieve high yields and purity. In addition, this compound is stable under various conditions, making it a reliable compound for lab experiments. However, one limitation of using this compound in lab experiments is its limited solubility in water. This compound is soluble in organic solvents, but its limited solubility in water can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 2-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]thio}acetamide. One direction is the investigation of this compound's potential use as an anti-cancer agent. Further studies are needed to determine the optimal dosage and administration of this compound for cancer treatment. Another direction is the investigation of this compound's potential use as an anti-inflammatory agent. Further studies are needed to determine the effectiveness of this compound in reducing inflammation in various diseases. Finally, the development of new synthesis methods for this compound could lead to the production of more potent and effective compounds.
合成法
The synthesis of 2-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]thio}acetamide involves the reaction of 4-bromobiphenyl and 1H-pyrazole-3-thiol in the presence of a base. The resulting intermediate is then reacted with chloroacetyl chloride to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
科学的研究の応用
2-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]thio}acetamide has been studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been studied for its potential use as an anti-inflammatory agent. This compound has been shown to inhibit the production of inflammatory cytokines in vitro and in vivo.
特性
IUPAC Name |
2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c18-17(21)11-22-15-6-4-12(5-7-15)13-2-1-3-14(10-13)16-8-9-19-20-16/h1-10H,11H2,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHDRJXHANXVDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=NN2)C3=CC=C(C=C3)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(3-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-1H-indole](/img/structure/B5226184.png)
![2-[3-(2-allylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5226185.png)


![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B5226217.png)



![N-benzyl-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5226253.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5226261.png)
![2-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B5226266.png)
![2-(3-bromophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B5226275.png)

![5-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226293.png)
